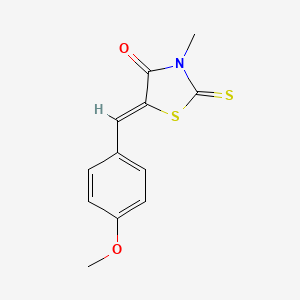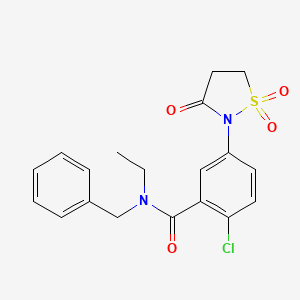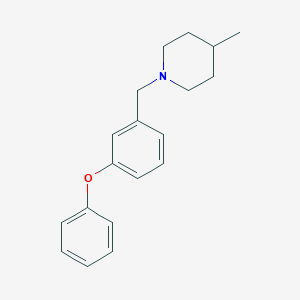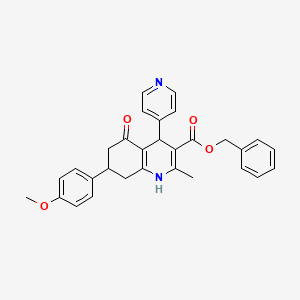
5-(4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMB or MMBTH and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MMB is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell proliferation, angiogenesis, and inflammation. MMB has been found to inhibit the activity of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in tumor growth and inflammation. MMB has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
MMB has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. MMB has also been found to possess anti-inflammatory properties and can be used to treat inflammatory diseases. Moreover, MMB has been found to possess antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MMB in lab experiments is its high potency and specificity. MMB has been found to possess high antitumor activity and can be used at low concentrations. Moreover, MMB has been found to possess low toxicity and can be used in vivo. However, one of the limitations of using MMB in lab experiments is its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on MMB. One of the future directions is to investigate the potential of MMB as a therapeutic agent for inflammatory diseases. Another future direction is to investigate the potential of MMB as a chemotherapeutic agent for cancer. Moreover, future research can focus on improving the solubility of MMB to enhance its bioavailability.
Synthesemethoden
MMB is synthesized by the reaction of 4-methoxybenzaldehyde and thiosemicarbazide in ethanol under reflux conditions. The product obtained is then reacted with acetic anhydride and triethylamine to yield MMB. The purity of MMB can be determined by thin-layer chromatography (TLC) and melting point determination.
Wissenschaftliche Forschungsanwendungen
MMB has shown promising results in various scientific research studies. It has been found to possess antitumor, antifungal, and antibacterial properties. MMB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, MMB has been found to possess anti-inflammatory properties and can be used to treat inflammatory diseases.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-13-11(14)10(17-12(13)16)7-8-3-5-9(15-2)6-4-8/h3-7H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFMMSOHYHLUCK-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl]amine](/img/structure/B5067326.png)


![2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide](/img/structure/B5067331.png)

![ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5067345.png)
![2-benzyl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5067346.png)


![2-chloro-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5067383.png)
![1-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5067396.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B5067401.png)
![4,4,4-trifluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5067403.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5067411.png)